molecular formula C8H7NO4 B144737 6-nitro-4H-1,3-benzodioxine CAS No. 6963-03-7

6-nitro-4H-1,3-benzodioxine

Cat. No.: B144737
CAS No.: 6963-03-7
M. Wt: 181.15 g/mol
InChI Key: RCVQOAMNZPWAIM-UHFFFAOYSA-N
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Description

6-nitro-4H-1,3-benzodioxine, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53708. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

  • 6-nitro-4H-1,3-benzodioxine and related compounds, such as 6-nitro-2,4-bis(trichloromethyl)-1,3-benzodioxin and 6,8-dinitro-2,4-bis(trichloromethyl)-1,3-benzodioxin, have been studied for their molecular structure using X-ray crystallography. This research provides insights into the steric effects and molecular conformations of these compounds (Irving & Irving, 1991).

Reactions and Mechanisms

  • The compound has been subject to studies on retro-Diels–Alder reactions, particularly focusing on the fragmentation mechanisms and rearrangements in nitro-2H,4H-1,3-benzodioxins. These studies provide insight into the behavior of such compounds under electron impact (Bowie & Ho, 1975).

Computational and Spectroscopic Analysis

  • Molecular docking and vibrational studies of 6-nitro-2,3-dihydro-1,4-benzodioxine, a related compound, have been conducted. These studies involve predicting important properties, functional groups, vibrational modes, and evaluating its potential as an anti-cancer agent through hydrolase inhibition activity (Shafi et al., 2020).

Biological Evaluation

  • N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which are derivatives of related compounds, have been synthesized and evaluated for their ability to inhibit bacterial biofilm and cytotoxicity, showing potential biomedical applications (Abbasi et al., 2020).

Electrochemical Studies

  • Electrochemical techniques have been used to study the toxicity and interactions of nitroaromatic compounds like this compound, revealing their potential application in pharmaceuticals and their interaction with substances like β-cyclodextrins (da Silva et al., 2017).

Safety and Hazards

The safety information for 6-nitro-4H-1,3-benzodioxine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for the study of 6-nitro-4H-1,3-benzodioxine are not available in the retrieved data, its anti-arthritic and anti-oxidative properties suggest potential applications in the development of treatments for arthritis and conditions associated with oxidative stress .

Mechanism of Action

Target of Action

The primary targets of 6-nitro-4H-1,3-benzodioxine are pathogenic bacterial strains, specifically Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.

Mode of Action

This compound interacts with its targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are enveloped in a protective matrix. By inhibiting biofilm formation, this compound disrupts the bacteria’s ability to establish infections.

Biochemical Pathways

It is known that the compound interferes with the processes that bacteria use to form biofilms . This likely involves disruption of quorum sensing, a communication system that bacteria use to coordinate behavior, including biofilm formation.

Pharmacokinetics

Its molecular weight of 18115 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is the inhibition of bacterial biofilm formation . This leads to a decrease in the bacteria’s ability to establish and maintain infections. The compound has been found to be particularly effective against B. subtilis and E. coli .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as β-cyclodextrins, can affect the compound’s interactions with its targets. Additionally, factors such as pH, temperature, and the presence of other microorganisms can also impact the compound’s action.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 6-Nitro-4H-1,3-Benzodioxine are not well-documented in the literature. It is known that nitro compounds can participate in various biochemical reactions, often acting as electrophiles. They can undergo reduction reactions to form amines, which can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

They can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented in the literature. Nitro compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

They can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

6-nitro-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-9(11)7-1-2-8-6(3-7)4-12-5-13-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVQOAMNZPWAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287970
Record name 6-nitro-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-03-7
Record name NSC53708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitrobenzo-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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